Toluin

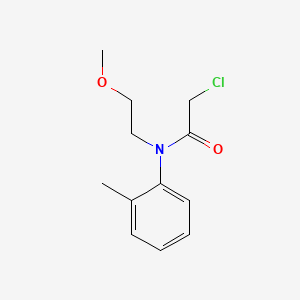

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50563-41-2 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

2-chloro-N-(2-methoxyethyl)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C12H16ClNO2/c1-10-5-3-4-6-11(10)14(7-8-16-2)12(15)9-13/h3-6H,7-9H2,1-2H3 |

InChI Key |

SXAAVRUIADQETA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N(CCOC)C(=O)CCl |

Canonical SMILES |

CC1=CC=CC=C1N(CCOC)C(=O)CCl |

Other CAS No. |

50563-41-2 |

Synonyms |

2-chloro-N-(2-methoxyethyl)-N-(2-methylphenyl)acetamide toluin |

Origin of Product |

United States |

Foundational & Exploratory

Toluene: A Technical Guide to its Physical and Chemical Properties for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential physical and chemical properties of toluene, tailored for its application in reaction modeling. The information is curated to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in accurately simulating and understanding reaction kinetics, thermodynamics, and transport phenomena involving this widely used aromatic hydrocarbon.

Physical and Thermodynamic Properties

Accurate physical and thermodynamic data are fundamental for reliable reaction modeling. The following tables summarize key properties of toluene.

Table 1: General and Physical Properties of Toluene

| Property | Value | Units |

| Chemical Formula | C₇H₈ | - |

| Molecular Weight | 92.141 | g/mol |

| Appearance | Clear, colorless liquid | - |

| Odor | Aromatic, sweet, pungent | - |

| Density (at 20°C) | 0.8669 | g/mL |

| Boiling Point (at 1 atm) | 110.6 | °C |

| Melting Point | -95 | °C |

| Flash Point | 4.4 | °C |

| Autoignition Temperature | 480 | °C |

| Solubility in Water (at 25°C) | ~0.05 | g/100 mL |

| Refractive Index (at 20°C) | 1.4969 | - |

Table 2: Thermodynamic Properties of Toluene

| Property | Value | Units |

| Standard Enthalpy of Formation (liquid, 25°C) | +12.0 | kJ/mol |

| Standard Enthalpy of Formation (gas, 25°C) | +50.0 | kJ/mol |

| Standard Molar Entropy (liquid, 25°C) | 221.0 | J/(mol·K) |

| Heat Capacity, liquid (cₚ) (at 25°C) | 157.3 | J/(mol·K) |

| Heat of Vaporization (at boiling point) | 33.47 | kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -3910.3 | kJ/mol |

Table 3: Transport Properties of Toluene

| Property | Value | Units |

| Viscosity (at 20°C) | 0.590 | mPa·s |

| Viscosity (at 25°C) | 0.5542 | mPa·s |

| Surface Tension (at 20°C) | 28.52 | mN/m |

| Thermal Conductivity (liquid, at 25°C) | 0.131 | W/(m·K) |

Chemical Properties and Reactivity

Toluene's reactivity is characterized by its aromatic ring and the methyl group substituent. The methyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution, primarily at the ortho and para positions.[1][10] The methyl group itself can also undergo free-radical reactions.[10]

Key Chemical Reactions

Electrophilic Aromatic Substitution:

-

Nitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene. Further nitration can lead to the formation of dinitrotoluene and trinitrotoluene (TNT).[10][11]

-

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), toluene reacts with halogens (Cl₂, Br₂) to produce ortho- and para-halotoluenes.[10][12]

-

Sulfonation: Reaction with fuming sulfuric acid gives p-toluenesulfonic acid.[10]

-

Friedel-Crafts Alkylation and Acylation: Toluene undergoes alkylation and acylation in the presence of a Lewis acid catalyst, resulting in the substitution of alkyl or acyl groups onto the aromatic ring.[11]

Side-Chain Reactions:

-

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate, forming benzoic acid.[1][11] Partial oxidation can yield benzaldehyde.[10]

-

Free-Radical Halogenation: In the presence of UV light or a radical initiator, toluene reacts with halogens to substitute a hydrogen atom on the methyl group, forming benzyl halides.[10][12]

Other Reactions:

-

Hydrogenation: Complete hydrogenation of the aromatic ring over a suitable catalyst (e.g., Ni, Pt) at high pressure produces methylcyclohexane.[10]

-

Hydrodealkylation: Toluene can be converted to benzene and methane at high temperatures and pressures in the presence of a catalyst.[10]

The following diagram illustrates the major reaction pathways of toluene.

Caption: Major reaction pathways of toluene.

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining key physical properties of toluene, which are crucial for validating and parameterizing reaction models.

Determination of Vapor Pressure using the Static Method

Objective: To measure the vapor pressure of toluene at various temperatures.

Apparatus:

-

A thermostated sample cell (isoteniscope).

-

A vacuum pump.

-

A pressure measurement device (e.g., a mercury manometer or a digital pressure transducer).

-

A constant temperature bath with a controller.

-

A thermometer or temperature probe.

Procedure:

-

The toluene sample is placed in the isoteniscope, which is then connected to the vacuum line and the pressure measurement device.

-

The sample is degassed by freezing it with liquid nitrogen, evacuating the headspace, and then allowing it to thaw. This process is repeated several times to remove any dissolved gases.

-

The isoteniscope is placed in the constant temperature bath, and the system is allowed to reach thermal equilibrium.

-

At a stable temperature, the pressure of the vapor in equilibrium with the liquid is recorded.

-

Measurements are taken at various temperatures to obtain a vapor pressure curve.

Data Analysis: The Clausius-Clapeyron equation can be used to model the relationship between vapor pressure and temperature and to determine the enthalpy of vaporization.

The workflow for this experimental setup is visualized below.

Caption: Experimental workflow for vapor pressure determination.

Determination of Viscosity using an Ostwald Viscometer

Objective: To measure the kinematic and dynamic viscosity of toluene at a specific temperature.

Apparatus:

-

Ostwald viscometer.

-

Constant temperature water bath.

-

Stopwatch.

-

Pipette and suction bulb.

-

A reference liquid with known viscosity and density (e.g., water).

Procedure:

-

The viscometer is thoroughly cleaned and dried.

-

A known volume of the reference liquid (e.g., water) is introduced into the larger bulb of the viscometer using a pipette.

-

The viscometer is clamped vertically in the constant temperature bath and allowed to equilibrate for a set period.

-

The liquid is drawn up into the smaller bulb above the upper calibration mark using a suction bulb.

-

The liquid is then allowed to flow back down, and the time taken for the meniscus to pass between the upper and lower calibration marks is measured with a stopwatch. This is repeated to ensure consistency.

-

The viscometer is cleaned, dried, and the same procedure is repeated with toluene.

-

The density of toluene at the experimental temperature must also be known or determined.

Data Analysis: The viscosity of toluene (η₁) can be calculated using the following relationship:

η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂)

where:

-

η₁ and η₂ are the dynamic viscosities of toluene and the reference liquid, respectively.

-

ρ₁ and ρ₂ are the densities of toluene and the reference liquid, respectively.

-

t₁ and t₂ are the flow times for toluene and the reference liquid, respectively.

Safety Information

Toluene is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: Toluene Hazard Information

| Hazard Category | Description |

| Physical Hazards | Highly flammable liquid and vapor.[13][14] Vapors may form explosive mixtures with air.[15] |

| Health Hazards | May be fatal if swallowed and enters airways.[15] Causes skin and eye irritation.[15] May cause drowsiness or dizziness.[15] Suspected of damaging fertility or the unborn child.[13] May cause damage to organs through prolonged or repeated exposure.[13] |

| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[16] |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[13]

-

Use in a well-ventilated area.[13]

-

Wear protective gloves, clothing, eye, and face protection.[13]

-

Store in a tightly closed container in a cool, well-ventilated place.[13]

This guide provides a foundational set of data and methodologies for the inclusion of toluene in reaction modeling. For highly sensitive models, it is recommended to consult the primary literature for data under specific experimental conditions.

References

- 1. Toluene: Structure, Properties & Uses in Chemistry [vedantu.com]

- 2. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Toluene_(data_page) [chemeurope.com]

- 5. Toluene (CAS 108-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Toluene (data page) - Wikipedia [en.wikipedia.org]

- 7. srd.nist.gov [srd.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toluene - Wikipedia [en.wikipedia.org]

- 11. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 12. Toluene - Definition, Structure, Preparation & Properties - Chemistry - Aakash | AESL [aakash.ac.in]

- 13. utsi.edu [utsi.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

Toluene molecular structure and aromaticity analysis

An In-Depth Technical Guide to the Molecular Structure and Aromaticity of Toluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure and aromaticity of toluene (C₇H₈), a fundamental building block in organic chemistry and a key solvent and intermediate in the pharmaceutical and chemical industries. Understanding its structural and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and metabolic pathways.

Molecular Structure of Toluene

Toluene, systematically named methylbenzene, consists of a methyl group (-CH₃) attached to a planar hexagonal benzene ring. This seemingly simple structure gives rise to a unique set of properties stemming from the interplay between the alkyl substituent and the aromatic core.

Molecular Geometry and Hybridization

The six carbon atoms of the benzene ring in toluene are sp² hybridized, resulting in a trigonal planar geometry for each carbon. This planarity is a key requirement for aromaticity, allowing for the effective overlap of p-orbitals. The bond angles within the benzene ring are approximately 120°. The carbon atom of the methyl group is sp³ hybridized, leading to a tetrahedral geometry for the substituent.

Bond Lengths and Angles

Precise measurements of toluene's molecular geometry have been obtained through various experimental techniques, including microwave spectroscopy and gas-phase electron diffraction. These methods provide detailed information on the bond lengths and angles, which are indicative of the molecule's electronic structure. While a definitive single crystal X-ray structure of toluene itself is challenging due to its low melting point, extensive data exists from gas-phase studies.

The carbon-carbon bonds within the benzene ring are of an intermediate length, approximately 1.40 Å (140 pm), which is between the typical length of a C-C single bond (~1.54 Å) and a C=C double bond (~1.34 Å). This uniformity is a hallmark of the delocalized π-electron system. The bond connecting the methyl group to the ring is a standard C-C single bond.

| Parameter | Value | Experimental Method |

| Bond Lengths | ||

| C-C (ring) | ~1.399 Å | Microwave Spectroscopy |

| C-CH₃ | ~1.524 Å | Microwave Spectroscopy |

| C-H (ring) | ~1.11 Å | General Spectroscopic Data |

| C-H (methyl) | ~1.09 Å | General Spectroscopic Data |

| Bond Angles | ||

| C-C-C (ring) | ~120° | General Spectroscopic Data |

Note: The values presented are averaged and may vary slightly between different experimental determinations.

Aromaticity Analysis

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. Toluene is a classic example of an aromatic compound, exhibiting the key characteristics that define this class of molecules.

Hückel's Rule

A fundamental criterion for aromaticity is Hückel's rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it has (4n + 2) π electrons, where 'n' is a non-negative integer. In toluene, the benzene ring contains three double bonds, contributing a total of six π electrons. This satisfies Hückel's rule for n=1 (4(1) + 2 = 6), confirming its aromatic nature.

Resonance and π-Electron Delocalization

The six π electrons in toluene are not localized between specific carbon atoms but are delocalized across the entire benzene ring. This delocalization is represented by resonance structures, which are different ways of drawing the Lewis structure for a single molecule. The actual structure of toluene is a resonance hybrid of these contributing forms, leading to a more stable and even distribution of electron density. This delocalization is the primary reason for the uniform C-C bond lengths in the ring and the overall stability of the molecule.

Caption: Resonance structures of toluene.

Hyperconjugation

In addition to the delocalization of π electrons within the ring, toluene is further stabilized by hyperconjugation. This involves the delocalization of σ-electrons from the C-H bonds of the methyl group into the π-system of the benzene ring. This interaction, also known as "no-bond resonance," contributes to the electron density of the aromatic ring and influences its reactivity in electrophilic aromatic substitution reactions.

Experimental Protocols for Structural and Aromaticity Analysis

A variety of experimental techniques are employed to elucidate the molecular structure and confirm the aromaticity of toluene.

Spectroscopic Methods

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons in a molecule. The aromatic protons of toluene resonate in the downfield region of the spectrum, typically between δ 7.0 and 7.3 ppm, which is characteristic of protons attached to an aromatic ring. This significant downfield shift is a direct consequence of the ring current effect, where the delocalized π-electrons circulate in the presence of an external magnetic field, inducing a local magnetic field that deshields the aromatic protons. The methyl protons, being attached to an sp³ hybridized carbon, resonate further upfield at approximately δ 2.3 ppm.

Experimental Protocol: ¹H NMR Spectroscopy of Toluene

-

Sample Preparation: A dilute solution of toluene is prepared in a deuterated solvent (e.g., CDCl₃) to avoid signals from the solvent's protons. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.0 ppm).

-

Instrumentation: The sample is placed in a high-field NMR spectrometer.

-

Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

IR spectroscopy provides information about the vibrational modes of a molecule. The IR spectrum of toluene exhibits several characteristic absorption bands that are indicative of its aromatic nature and monosubstituted pattern.

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

| 3100-3000 | Aromatic C-H stretch | Indicates sp² C-H bonds. |

| 3000-2850 | Alkyl C-H stretch | Indicates sp³ C-H bonds of the methyl group. |

| 1600-1450 | Aromatic C=C in-ring stretch | Characteristic of the aromatic ring. Often appears as a pair of bands. |

| 900-690 | C-H out-of-plane bend | Strong absorptions characteristic of a monosubstituted benzene ring. |

Experimental Protocol: FT-IR Spectroscopy of Liquid Toluene

-

Sample Preparation: A thin film of liquid toluene is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Instrumentation: The sample is placed in the beam path of a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: An interferogram is obtained by passing a broad-spectrum infrared beam through the sample.

-

Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Diffraction Methods

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions. In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase toluene molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Experimental Workflow: Gas-Phase Electron Diffraction

Caption: Workflow for Gas-Phase Electron Diffraction.

To determine the crystal structure of toluene, which is a liquid at room temperature, low-temperature X-ray crystallography is required. A single crystal of toluene is grown in situ on the diffractometer at a temperature below its melting point (-95 °C). X-rays are then diffracted by the crystal lattice, and the resulting diffraction pattern is used to determine the three-dimensional arrangement of atoms in the crystal.

Experimental Protocol: Low-Temperature Single Crystal X-ray Diffraction

-

Crystal Growth: A small amount of liquid toluene is introduced into a capillary, which is then mounted on the goniometer head of the diffractometer. A stream of cold nitrogen gas is used to freeze the toluene, and a single crystal is grown by carefully controlling the temperature.

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to obtain the final crystal structure.

Computational Analysis of Aromaticity

In addition to experimental methods, computational chemistry provides powerful tools for quantifying and visualizing aromaticity.

Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used computational method to evaluate the aromaticity of a molecule. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a point 1 Å above the ring (NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. The more negative the NICS value, the more aromatic the compound is considered to be. For toluene, the calculated NICS values are significantly negative, providing quantitative evidence for its strong aromatic character.

Logical Relationship: NICS and Aromaticity

Caption: The relationship between aromaticity and NICS.

Conclusion

The molecular structure and aromaticity of toluene are well-established through a combination of experimental and computational methods. Its planar, cyclic structure, adherence to Hückel's rule, and the delocalization of six π-electrons are the defining features of its aromatic character. Spectroscopic techniques such as NMR and IR provide clear evidence of this aromaticity, while diffraction and computational methods offer precise quantitative data on its molecular geometry and the extent of its electronic stabilization. A thorough understanding of these fundamental properties is essential for professionals in chemical research and drug development who utilize toluene and its derivatives in their work.

Toluene as a Foundational Precursor in Organic Synthesis: A Technical Guide

Introduction: Toluene (C₆H₅CH₃), a simple aromatic hydrocarbon, serves as a critical and versatile starting material in the synthesis of a vast array of organic compounds. Its unique structure, featuring a stable benzene ring activated by an electron-donating methyl group, allows for two primary modes of reaction: electrophilic substitution on the aromatic ring and free-radical reactions at the benzylic position of the methyl group. This dual reactivity makes toluene an indispensable precursor for producing pharmaceuticals, polymers, solvents, explosives, and other high-value specialty chemicals. This guide provides an in-depth exploration of key synthetic pathways originating from toluene, complete with experimental protocols, quantitative data, and process visualizations for researchers and chemical development professionals.

Side-Chain Halogenation: Synthesis of Benzyl Chloride

The benzylic protons of toluene are readily substituted via free-radical mechanisms, typically initiated by UV light or a radical initiator. This pathway is fundamental for introducing a functional "handle" at the methyl group, leading to a variety of benzyl derivatives. Benzyl chloride is a primary intermediate synthesized through this method.

Experimental Protocol: Free-Radical Chlorination of Toluene

This protocol details the synthesis of benzyl chloride via the photo-catalyzed chlorination of toluene.

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser. The top of the condenser is connected via a guard tube to a gas absorption trap (e.g., containing a 10% sodium hydroxide solution) to neutralize the HCl gas byproduct.

-

Reaction Initiation: 100 g of dry toluene is placed in the flask. The toluene is heated to a gentle reflux.

-

Chlorination: A steady stream of dry chlorine gas is introduced into the boiling toluene. The reaction is initiated and accelerated by exposure to a strong light source, such as direct sunlight or a quartz lamp.

-

Monitoring: The reaction is monitored by the increase in weight of the reaction flask due to the addition of chlorine. Chlorination is continued until the flask's weight has increased by approximately 35-37 g.[1] Alternatively, the reaction progress can be monitored by the boiling point of the mixture, stopping when the temperature reaches 170-180°C.

-

Workup and Purification: Upon completion, the reaction mixture is allowed to cool. The crude product is then purified by fractional distillation. The fraction boiling between 176-181°C is collected as benzyl chloride. Unreacted toluene distills at a lower temperature and can be recovered.

Quantitative Data: Toluene Chlorination

| Parameter | Value | Reference |

| Toluene Input | 200 g (~2 moles) | |

| Reaction Temperature | Boiling Toluene (reflux) | |

| Initiator | Sunlight / UV Lamp | |

| Product Boiling Point | 176-181 °C | |

| Typical Yield | ~72% |

Workflow and Pathway Visualization

Side-Chain Oxidation: Synthesis of Benzoic Acid and Benzaldehyde

The oxidation of toluene's methyl group is a cornerstone of industrial chemistry, producing benzoic acid and benzaldehyde, which are precursors to plasticizers, perfumes, and pharmaceuticals.

Benzoic Acid Synthesis

-

Reaction Setup: A mixture of toluene and an aqueous solution of alkaline potassium permanganate (KMnO₄) is placed in a round-bottom flask equipped with a reflux condenser.[2]

-

Reflux: The mixture is heated under reflux for 3-4 hours. During this time, the purple permanganate is reduced to a brown precipitate of manganese dioxide (MnO₂), and toluene is oxidized to the water-soluble potassium benzoate.[3][4]

-

Filtration: After cooling, the manganese dioxide is removed by filtration. The filtrate contains the aqueous solution of potassium benzoate.[3]

-

Acidification: The clear filtrate is then acidified with a strong acid, such as dilute hydrochloric acid (HCl). This protonates the benzoate salt, causing benzoic acid to precipitate as a white solid, as it is poorly soluble in cold water.[2]

-

Purification: The crude benzoic acid can be purified by recrystallization from hot water to yield needle-shaped colorless crystals.[2]

| Parameter | Value | Reference |

| Oxidizing Agent | Alkaline KMnO₄ | [2] |

| Reaction Condition | Reflux | [3] |

| Reaction Time | 3 - 4 hours | [4] |

| Intermediate | Potassium Benzoate | [2] |

| Final Step | Acidification with HCl | [2] |

| Stoichiometry | 1 mol Toluene requires 2 mol KMnO₄ | [5] |

Benzaldehyde Synthesis

While industrial production often involves the hydrolysis of benzyl chloride, classic organic syntheses like the Etard reaction provide a direct route.[6]

-

Complex Formation: Toluene is dissolved in an inert solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). Chromyl chloride (CrO₂Cl₂) is added slowly while maintaining a low temperature. This forms a solid brown chromium complex which precipitates.[7]

-

Hydrolysis: The complex is separated and then carefully hydrolyzed with water (H₃O⁺).[7]

-

Isolation: The resulting benzaldehyde is isolated from the reaction mixture, typically by steam distillation or solvent extraction.

Pathway Visualization: Toluene Oxidation

Electrophilic Aromatic Substitution: Synthesis of Trinitrotoluene (TNT)

The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution, making nitration reactions highly efficient. The synthesis of 2,4,6-trinitrotoluene (TNT) is a classic example of sequential nitration.

Experimental Protocol: Three-Step Nitration of Toluene

This process is hazardous and should only be performed with extreme caution and appropriate safety measures.

-

Mononitration: Toluene is nitrated with a mixture of concentrated sulfuric acid and nitric acid to produce mononitrotoluene (MNT).[8] The temperature is carefully controlled to prevent over-nitration.

-

Dinitration: The separated MNT is then subjected to a second, more forceful nitration using a similar acid mixture but often at a higher temperature to yield dinitrotoluene (DNT).[8]

-

Trinitration: In the final step, the DNT is nitrated to TNT using a highly aggressive nitrating mixture of fuming nitric acid and oleum (fuming sulfuric acid).[8]

-

Purification (Sulfitation): The crude TNT is often contaminated with unstable, unsymmetrical isomers. These are removed by washing the product with an aqueous sodium sulfite solution, a process known as sulfitation.[8][9] Pure 2,4,6-TNT is then typically purified by recrystallization.

Quantitative Data: Toluene Nitration

| Step | Reagents | Product | Key Condition |

| 1. Mononitration | Conc. H₂SO₄ / Conc. HNO₃ | Mononitrotoluene (MNT) | Mild Temperature |

| 2. Dinitration | Conc. H₂SO₄ / Conc. HNO₃ | Dinitrotoluene (DNT) | Elevated Temperature |

| 3. Trinitration | Oleum / Fuming HNO₃ | Trinitrotoluene (TNT) | Forcing Conditions |

| Purification | Aqueous Sodium Sulfite | Pure 2,4,6-TNT | Removal of Isomers |

Logical Pathway: TNT Synthesis

Industrial Pathways: Toluene Diisocyanate (TDI) and Caprolactam

Toluene is the starting point for major industrial polymers like polyurethanes (via TDI) and Nylon-6 (via one route for caprolactam).

Toluene Diisocyanate (TDI) Synthesis

TDI is a key monomer for flexible polyurethane foams. The synthesis is a multi-step industrial process.[10]

-

Nitration: Toluene is first dinitrated to produce a mixture of dinitrotoluene (DNT) isomers.[10]

-

Hydrogenation: The DNT is then catalytically hydrogenated to produce toluenediamine (TDA).[10]

-

Phosgenation: TDA is reacted with phosgene (COCl₂) in an inert solvent. This reaction is highly hazardous and requires stringent safety controls. The product is a mixture of TDI isomers (primarily 2,4-TDI and 2,6-TDI).[10][11]

-

Purification: The TDI mixture is purified by distillation.

Caprolactam Synthesis (SNIA Process)

Caprolactam is the monomer for Nylon-6. While most production starts from cyclohexane, a notable process begins with toluene.[12]

-

Oxidation: Toluene is catalytically oxidized with air to produce benzoic acid.[12]

-

Hydrogenation: The benzoic acid is hydrogenated, reducing the aromatic ring to form cyclohexanecarboxylic acid.[12]

-

Nitrosation & Rearrangement: The cyclohexanecarboxylic acid is treated with nitrosylsulfuric acid. This induces a nitrosodecarboxylation and a subsequent Beckmann-type rearrangement to directly form caprolactam.[12][13]

Industrial Process Flow Visualization

References

- 1. Synthesis of Benzyl Chloride [designer-drug.com]

- 2. quora.com [quora.com]

- 3. SciPhyChem: (A Level Chem) Synthesis of benzoic acid from toluene [sciphychem.blogspot.com]

- 4. How do you convert the following Toluene to Benzoic class 11 chemistry CBSE [vedantu.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. How will you prepare benzaldehyde from toluene and class 12 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. TNT - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]

- 11. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]

- 12. chemcess.com [chemcess.com]

- 13. CN103012262B - Caprolactam production method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Organic Compounds in Toluene vs. Other Nonpolar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of organic compounds, with a particular focus on toluene as a solvent in comparison to other common nonpolar solvents like hexane, cyclohexane, and carbon tetrachloride. Understanding the nuances of solubility in these solvents is critical for a range of applications, from reaction chemistry and purification to formulation and drug delivery.

Core Principles of Solubility in Nonpolar Solvents

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. At a molecular level, solubility is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. In the context of nonpolar systems, the primary intermolecular forces at play are London dispersion forces (a type of van der Waals force).

Key Factors Influencing Solubility:

-

Polarity and Intermolecular Forces : Nonpolar solutes, which have an even distribution of electron density, dissolve best in nonpolar solvents. This is because the energy required to break the weak dispersion forces between solvent molecules is adequately compensated by the formation of new dispersion forces between the solvent and solute molecules.

-

Molecular Size and Shape : As the size of a solute molecule increases, the strength of the London dispersion forces also increases. Larger molecules may require more energy to be solvated, which can lead to lower solubility.[1] Molecular shape also plays a role; for instance, branched molecules may be more soluble than their linear isomers due to a smaller surface area.

-

Temperature : For most solid organic compounds, solubility in nonpolar solvents increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards dissolution.

-

Aromaticity : Toluene, being an aromatic solvent, can engage in π-π stacking interactions with other aromatic solutes. This additional interaction mechanism often makes toluene a better solvent for aromatic compounds compared to non-aromatic nonpolar solvents like hexane or cyclohexane.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . Every molecule is assigned three parameters:

-

δD (Dispersion) : Represents the energy from London dispersion forces.

-

δP (Polar) : Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding) : Represents the energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solvent and a solute can be calculated, with smaller distances indicating higher affinity.

Comparative Analysis of Nonpolar Solvents

Toluene, hexane, cyclohexane, and carbon tetrachloride are all classified as nonpolar solvents, yet they exhibit distinct differences in their solvent properties due to structural and electronic variations.

| Property | Toluene (C₇H₈) | n-Hexane (C₆H₁₄) | Cyclohexane (C₆H₁₂) | Carbon Tetrachloride (CCl₄) |

| Molar Mass ( g/mol ) | 92.14 | 86.18 | 84.16 | 153.82 |

| Density (g/mL at 20°C) | 0.867 | 0.655 | 0.779 | 1.594 |

| Boiling Point (°C) | 110.6 | 69 | 80.7 | 76.7 |

| Dielectric Constant (at 20°C) | 2.38 | 1.88 | 2.02 | 2.24 |

| Hansen δD (MPa⁰.⁵) | 18.0 | 14.9 | 16.8 | 17.8 |

| Hansen δP (MPa⁰.⁵) | 1.4 | 0.0 | 0.0 | 0.0 |

| Hansen δH (MPa⁰.⁵) | 2.0 | 0.0 | 0.2 | 0.6 |

Table 1: Physical Properties and Hansen Solubility Parameters of Selected Nonpolar Solvents.

Toluene's aromatic ring gives it a slightly higher polarizability and a small dipole moment, reflected in its non-zero δP and δH values. This allows it to dissolve a broader range of compounds, including those with some degree of polarity, compared to the purely aliphatic hexane and cyclohexane.

Quantitative Solubility Data

The following table summarizes the solubility of representative organic compounds in the selected nonpolar solvents. The chosen solutes include a polycyclic aromatic hydrocarbon (naphthalene), a simple aromatic carboxylic acid (benzoic acid), and two non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen, which are relevant to drug development.

| Solute | Toluene | n-Hexane | Cyclohexane | Carbon Tetrachloride |

| Naphthalene (at 25°C) | ~31 g/100mL | 11.3 g/100mL[2] | Soluble | 28.6 g/100mL |

| Benzoic Acid (at 20-25°C) | 10.6 g/100g [3] | 0.9 g/100g [3] | Low Solubility[4] | 4.05 g/100g [3][5] |

| Ibuprofen (at 25°C) | Soluble | Sparingly Soluble | 2.54 g/100mL | Soluble |

| Naproxen (at 25°C) | Soluble | Sparingly Soluble | 0.04 g/100mL[6] | Soluble |

Table 2: Comparative Solubility of Organic Compounds (g/100mL or g/100g ). Note: Data is compiled from various sources and temperatures may vary slightly. Conversions from mole fraction were performed where necessary.

As the data illustrates, the aromatic nature of toluene makes it a superior solvent for aromatic compounds like naphthalene and benzoic acid compared to the aliphatic solvents hexane and cyclohexane.[4][7] The drug molecules, which possess both nonpolar and polar functional groups, exhibit varied and often limited solubility in purely nonpolar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The shake-flask method is a widely accepted technique for measuring thermodynamic equilibrium solubility.

Thermodynamic Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved at a given temperature when the solution is in equilibrium with the solid drug.[8][9]

Methodology:

-

Preparation : An excess amount of the solid organic compound (solute) is added to a known volume of the chosen solvent (e.g., toluene) in a sealed, screw-cap vial or flask. Using an excess of the solid is critical to ensure that equilibrium is established with the solid phase.

-

Equilibration : The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The agitation can be achieved using an orbital shaker or a rotator in a temperature-controlled environment.

-

Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution. This step must be performed carefully to avoid any solid particles carrying over into the sample for analysis.

-

Quantification : A precise volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for determining the concentration of a chromophore-containing compound in solution.

Methodology:

-

Preparation of Standard Solutions : A series of standard solutions of the compound in the solvent of interest are prepared at known concentrations.

-

Wavelength of Maximum Absorbance (λ_max) : The UV-Vis spectrum of one of the standard solutions is recorded to determine the λ_max, the wavelength at which the compound absorbs the most light.

-

Calibration Curve Construction : The absorbance of each standard solution is measured at the λ_max. A calibration curve is then generated by plotting absorbance versus concentration. This plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis : The saturated solution obtained from the shake-flask experiment is diluted with the solvent, if necessary, to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λ_max.

-

Concentration Calculation : The concentration of the solute in the diluted sample is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the solubility of the compound in the solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. matec-conferences.org [matec-conferences.org]

- 7. quora.com [quora.com]

- 8. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution on the Toluene Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanism of electrophilic aromatic substitution (EAS) on the toluene molecule. Toluene, a fundamental building block in organic synthesis, exhibits distinct reactivity and regioselectivity in EAS reactions, which are critical for the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. This document delves into the electronic effects of the methyl substituent, the stability of reaction intermediates, and the factors governing product distribution. Detailed experimental protocols for key reactions are provided, alongside quantitative data and visual representations of the underlying mechanisms.

Core Principles: The Influence of the Methyl Group

The methyl group of toluene plays a pivotal role in dictating the outcome of electrophilic aromatic substitution reactions. It influences both the rate of reaction and the position of substitution on the aromatic ring. This is attributed to two primary electronic effects: the inductive effect and hyperconjugation.

-

Inductive Effect (+I): The methyl group is an alkyl group, which is electron-donating by nature. It pushes electron density into the benzene ring through the sigma (σ) bond framework. This slight increase in electron density makes the toluene ring more nucleophilic and thus more reactive towards electrophiles than benzene.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This effect further increases the electron density of the ring, particularly at the ortho and para positions.

These electron-donating effects collectively make the methyl group an activating and ortho, para-directing substituent. Consequently, toluene reacts faster than benzene in EAS reactions, and the incoming electrophile preferentially attacks the ortho and para positions.[1][2]

The General Mechanism of Electrophilic Aromatic Substitution

The mechanism of EAS on toluene proceeds through a two-step process, initiated by the attack of an electrophile (E⁺) on the electron-rich aromatic ring.

Step 1: Formation of the Sigma Complex (Arenium Ion)

The π electrons of the toluene ring act as a nucleophile, attacking the electrophile. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.

Step 2: Deprotonation and Restoration of Aromaticity

In the second step, a weak base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile. This restores the aromatic π-system, leading to the formation of the substituted toluene product. This step is fast and energetically favorable.

Regioselectivity: The Stability of the Sigma Complex

The preference for ortho and para substitution in toluene is a direct consequence of the stability of the corresponding sigma complexes. When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the methyl group. This tertiary carbocation is particularly stabilized by both the inductive effect and hyperconjugation of the methyl group.

In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is adjacent to the methyl group. As a result, the sigma complex formed from meta attack is less stable than those formed from ortho and para attack. The transition states leading to the ortho and para intermediates are therefore lower in energy, resulting in a faster rate of reaction at these positions.

Quantitative Data on Electrophilic Aromatic Substitution of Toluene

The following tables summarize the quantitative data for the relative rates of reaction and isomer distribution for various electrophilic aromatic substitution reactions on toluene.

Table 1: Relative Rates of Electrophilic Aromatic Substitution (Toluene vs. Benzene)

| Reaction | Relative Rate (Toluene/Benzene) |

| Nitration | ~25 |

| Chlorination | ~500+ |

| Bromination | ~605 |

| Sulfonation | ~10.9 - 66.1 |

Note: Relative rates can vary depending on the specific reaction conditions.

Table 2: Isomer Distribution in Electrophilic Aromatic Substitution of Toluene (%)

| Reaction | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

| Nitration | 58.5 - 66 | 3 - 4.5 | 31 - 37 | [1][3][4][5] |

| Chlorination | 60 | 1 | 39 | [1][3] |

| Bromination | 32.9 | 0.3 | 66.8 | [6] |

| Sulfonation (-12.5 °C) | 10.03 | 0.73 | 89.24 | [7] |

| Sulfonation (25 °C) | 32.0 | 2.9 | 65.1 | [8] |

| Friedel-Crafts Methylation (0 °C) | 54 | 17 | 29 | [9][10] |

| Friedel-Crafts Methylation (25 °C) | 3 | 69 | 28 | [9][10] |

| Friedel-Crafts Acylation | ~0 | ~0 | ~100 | [10] |

Experimental Protocols for Key Reactions

Detailed methodologies for key electrophilic aromatic substitution reactions on toluene are provided below.

Nitration of Toluene

Objective: To synthesize a mixture of nitrotoluene isomers via the electrophilic nitration of toluene.

Materials:

-

Toluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Diethyl ether

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a conical vial equipped with a magnetic stirrer, cool 1.0 mL of concentrated nitric acid in an ice-water bath.

-

Slowly add 1.0 mL of concentrated sulfuric acid to the nitric acid with continuous stirring.

-

To this nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 5 minutes.

-

Pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

-

Extract the product into diethyl ether (2 x 4 mL).

-

Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by evaporation to obtain the nitrotoluene product.

Friedel-Crafts Acylation of Toluene with Acetyl Chloride

Objective: To synthesize 4-methylacetophenone via the Friedel-Crafts acylation of toluene.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Acetyl Chloride (CH₃COCl)

-

Methylene Chloride (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Assemble a dry round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser under an inert atmosphere.

-

Carefully add anhydrous aluminum chloride (0.0275 mol) to the flask, followed by 8 mL of methylene chloride.

-

Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride (0.0275 mol) dropwise to the cooled suspension over 10 minutes.

-

Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-60 minutes.

-

Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional 10 mL of methylene chloride.

-

Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of sodium bicarbonate solution, and 15 mL of brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or column chromatography.

Bromination of Toluene

Objective: To synthesize a mixture of bromotoluene isomers via the electrophilic bromination of toluene.

Materials:

-

Toluene

-

Bromine (Br₂)

-

Iron filings or anhydrous Iron(III) Bromide (FeBr₃)

-

Methylene Chloride (CH₂Cl₂)

-

Sodium bisulfite solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene in methylene chloride.

-

Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

In a fume hood, slowly add a solution of bromine in methylene chloride to the toluene solution at room temperature with stirring. The color of the bromine should disappear as it reacts.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by adding a sodium bisulfite solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent by evaporation to yield the bromotoluene product mixture.

Conclusion

The mechanism of electrophilic aromatic substitution on the toluene ring is a well-established and fundamental concept in organic chemistry. The activating and ortho, para-directing influence of the methyl group, driven by inductive effects and hyperconjugation, leads to enhanced reactivity and predictable regioselectivity. This understanding is crucial for the strategic design of synthetic routes in various chemical industries, particularly in drug development where the precise functionalization of aromatic rings is paramount. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and scientists working in these fields.

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]

- 6. researchgate.net [researchgate.net]

- 7. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. benchchem.com [benchchem.com]

Thermodynamic Properties of Toluene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermodynamic data for toluene, a ubiquitous solvent in scientific research and the pharmaceutical industry. Accurate thermodynamic parameters are critical for a wide range of applications, from reaction engineering and process design to understanding molecular interactions and solvation thermodynamics in drug development. This document summarizes key thermodynamic properties of toluene at various temperatures and pressures, outlines the experimental methodologies used for their determination, and illustrates the relationships between these properties.

Core Thermodynamic Data

The following tables present a curated summary of essential thermodynamic data for toluene, compiled from various reputable sources. These values are crucial for modeling and optimizing processes where toluene is used as a solvent or reactant.

Vapor Pressure of Toluene

The vapor pressure of a liquid is a fundamental property that dictates its evaporation rate and boiling point. The relationship between temperature and vapor pressure for toluene is well-described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin. The following table lists the Antoine coefficients for toluene over different temperature ranges.[1]

| Temperature Range (K) | A | B | C |

| 273.13 - 297.89 | 4.23679 | 1426.448 | -45.957 |

| 303 - 343 | 4.08245 | 1346.382 | -53.508 |

| 308.52 - 384.66 | 4.07827 | 1343.943 | -53.773 |

| 273 - 323 | 4.14157 | 1377.578 | -50.507 |

The boiling point of toluene at standard atmospheric pressure (760 mmHg) is 110.6 °C.[2]

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This value is temperature-dependent.

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) |

| 298.15 | 38.06 |

| 318 | 37.3 |

| 341.27 | 35.65 |

| 360 | 35.4 |

The relationship between the enthalpy of vaporization and temperature can be expressed by the equation: ΔvapH = A exp(1 - Tr)β, where Tr is the reduced temperature (T / Tc). For toluene, between 298 K and 410 K, A = 53.09 kJ/mol and β = 0.2774, with a critical temperature (Tc) of 591.7 K.[1]

Specific Heat Capacity at Constant Pressure (Cp)

Specific heat capacity is the amount of heat energy required to raise the temperature of a substance per unit of mass.

Liquid Phase [3]

| Temperature (K) | Cp (J/mol·K) |

| 294.71 | 157.0 |

| 298.15 | 157.057 |

Gas Phase [4]

| Temperature (K) | Cp (J/mol·K) |

| 298.15 | 103.7 |

| 400 | 139.9 |

| 500 | 170.8 |

| 600 | 196.2 |

Density of Liquid Toluene

The density of liquid toluene varies with both temperature and pressure. The following table provides density values at various conditions. A comprehensive study by McLinden and Splett provides a standard reference for liquid toluene density over a wide range of temperatures and pressures.[5]

| Temperature (°C) | Pressure (MPa) | Density ( kg/m ³) |

| -50 | 0.1 | 924.5 |

| 20 | 0.1 | 866.9 |

| 100 | 0.1 | 789.7 |

| 20 | 10 | 873.3 |

| 20 | 30 | 885.5 |

Experimental Protocols

The determination of accurate thermodynamic data relies on precise experimental methodologies. Below is an overview of the key techniques employed. For detailed experimental protocols, it is recommended to consult the original research articles cited in sources such as the NIST Chemistry WebBook.

Calorimetry: Techniques like adiabatic calorimetry are used to measure heat capacities. The substance is heated in a controlled environment, and the energy input required to achieve a certain temperature change is precisely measured. For determining the enthalpy of vaporization, techniques like differential scanning calorimetry (DSC) or specialized vapor-flow calorimeters are employed.

Vapor-Liquid Equilibrium (VLE) Studies: To determine vapor pressure, VLE stills are used. In these apparatuses, the liquid and vapor phases are allowed to reach equilibrium at a specific temperature, and the corresponding pressure is measured using a manometer.

Densitometry: The density of liquid toluene is often measured using vibrating-tube densimeters. The principle involves measuring the oscillation frequency of a U-shaped tube filled with the liquid. The frequency of oscillation is directly related to the density of the fluid. For high-accuracy measurements over wide temperature and pressure ranges, a two-sinker hydrostatic-balance densimeter with a magnetic suspension coupling can be utilized.[5]

Interrelation of Thermodynamic Properties

The various thermodynamic properties of toluene are interconnected. For instance, the Clausius-Clapeyron equation relates vapor pressure, temperature, and the enthalpy of vaporization. The following diagram illustrates the logical flow of how these properties are determined and interconnected.

Caption: Workflow for determining and relating key thermodynamic properties of toluene.

References

Spectroscopic Data Library for Toluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for toluene, a widely used solvent and chemical intermediate. The document summarizes infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data in structured tables for easy reference. Detailed experimental protocols for acquiring these spectra are also provided, along with graphical representations of the experimental workflows.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational transitions of a molecule upon absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule, revealing information about its functional groups and overall structure.

Tabulated IR Data

The characteristic IR absorption bands for toluene are presented in Table 1. These values have been compiled from various sources and represent the key vibrational modes of the molecule.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Assignment | Intensity | Phase |

| 3054 - 3030 | Aromatic C-H stretch | Medium | Liquid, Vapor |

| 2917 - 2921 | Methyl C-H stretch (asymmetric) | Medium | Liquid, Vapor |

| 2860 - 2870 | Methyl C-H stretch (symmetric) | Weak | Liquid, Vapor |

| 1943, 1858, 1804 | Aromatic overtone/combination bands | Weak | Liquid |

| 1605 | Aromatic C=C ring stretch | Medium | Liquid, Vapor |

| 1495 - 1500 | Aromatic C=C ring stretch | Strong | Liquid, Vapor |

| 1456 | Methyl C-H deformation (asymmetric) | Medium | Liquid |

| 1380 - 1381 | Methyl C-H deformation (symmetric) | Medium | Liquid |

| 1081, 1030 | In-plane C-H bend | Weak | Liquid, Vapor |

| 787 | Ring-CH₃ stretch | Strong | Liquid |

| 728 - 740 | Out-of-plane C-H bend (mono-substituted) | Strong | Liquid |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the IR spectrum of liquid toluene is through Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet Magna-IR 860, equipped with an ATR accessory containing a crystal (e.g., ZnSe or diamond).[6]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop of liquid toluene (e.g., Sigma-Aldrich, 99.9% purity) directly onto the ATR crystal surface.[6]

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

Data Processing: The resulting spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). For improved signal-to-noise ratio, an average of multiple scans (e.g., 100) can be collected.[6] The resolution of the measurement is typically set to 1 cm⁻¹.[6]

For vapor phase measurements, a gas cell with a defined path length (e.g., 1 meter) is used. The cell is filled with toluene vapor at a controlled pressure.[1]

Experimental Workflow: IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum of liquid toluene using ATR-FTIR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For toluene, this technique is useful for characterizing the electronic transitions of the aromatic ring.

Tabulated UV-Vis Data

The UV-Vis absorption maxima for toluene in a common non-polar solvent, hexane, are listed in Table 2.

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| 269 | ~200 - 300 | Hexane |

| 262 | ~200 - 300 | Hexane |

| 255 | ~200 - 300 | Hexane |

Note: The molar absorptivity values are approximate and can vary depending on the specific experimental conditions.

A solution of 0.020% v/v toluene in hexane exhibits a maximum absorbance at 269 nm and a minimum at 267 nm when measured with a spectral bandwidth of 1.50 nm.[7] The absorption spectrum of toluene can be influenced by the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

-

A double-beam UV-Vis spectrophotometer, such as a Shimadzu 2401PC or a Cary 3.[8][9]

-

Matched quartz cuvettes (e.g., 1 cm path length).

Procedure:

-

Solution Preparation: Prepare a stock solution of toluene in a UV-grade solvent (e.g., hexane or methanol).[9][10] Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the reference cuvette in the appropriate holder in the spectrophotometer.

-

Baseline Correction: Perform a baseline correction over the desired wavelength range (e.g., 220 nm to 300 nm) with the blank cuvette in the sample beam path.[9]

-

Sample Measurement: Fill a second quartz cuvette with the toluene solution. Place it in the sample beam path and record the absorption spectrum.

-

Data Analysis: The spectrum is plotted as absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) are identified.

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for obtaining a UV-Vis spectrum of toluene in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Tabulated Mass Spectrometry Data

The key mass spectral data for toluene, typically obtained by electron ionization (EI), are shown in Table 3.

| m/z | Relative Intensity (%) | Assignment |

| 92 | 100 | [C₇H₈]⁺· (Molecular Ion) |

| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 15 | [C₅H₅]⁺ |

| 39 | 10 | [C₃H₃]⁺ |

The base peak in the EI mass spectrum of toluene is the molecular ion at m/z 92.[11] A very prominent peak is observed at m/z 91, which corresponds to the stable tropylium cation, formed by the loss of a hydrogen radical from the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source. The instrument may be coupled with a gas chromatograph (GC) for sample introduction.

Procedure:

-

Sample Introduction: The toluene sample is introduced into the ion source of the mass spectrometer. For volatile liquids like toluene, this is often done via direct injection or through a GC column. The sample is vaporized in a vacuum.[12]

-

Ionization: In the ion source, the gaseous toluene molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation, [C₇H₈]⁺·).[12]

-

Fragmentation: The molecular ions, being energetically unstable, often undergo fragmentation, breaking into smaller charged fragments and neutral species.

-

Acceleration: The positively charged ions (molecular ion and fragments) are accelerated by an electric field.[12]

-

Mass Analysis: The accelerated ions then pass through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[12]

-

Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for obtaining an EI mass spectrum of toluene.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Toluene – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Toluene in Hexane (265-270 nm) [starna.com]

- 8. omlc.org [omlc.org]

- 9. chem.latech.edu [chem.latech.edu]

- 10. physicsforums.com [physicsforums.com]

- 11. rsc.org [rsc.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Reactivity of Toluene with Strong Oxidizing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity profile of toluene with various strong oxidizing agents. It covers reaction mechanisms, product outcomes, quantitative data, and detailed experimental protocols relevant to chemical research and development.

Introduction

Toluene (C₆H₅CH₃), an aromatic hydrocarbon, exhibits a rich and varied reactivity with strong oxidizing agents. The outcome of these reactions is highly dependent on the nature of the oxidant, reaction conditions (temperature, pH, catalyst), and the presence of other reagents. The benzylic methyl group is particularly susceptible to oxidation, leading to a range of products including benzaldehyde, benzyl alcohol, and benzoic acid. Under more forceful conditions, or with specific reagents, electrophilic substitution on the aromatic ring or even ring cleavage can occur. Understanding and controlling these reactions is critical for the synthesis of valuable chemical intermediates and for the development of robust chemical processes.

General Safety Precautions: Reactions involving strong oxidizing agents and flammable organic solvents like toluene are inherently hazardous and must be conducted with extreme caution.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] Toluene is highly flammable; keep it away from heat, sparks, open flames, and other ignition sources.[4] Strong oxidizing agents can react violently with organic materials. Ensure proper procedures are in place for quenching reactions and handling waste.[1]

Oxidation of the Methyl Group

The most common reaction pathway involves the oxidation of toluene's methyl group. The degree of oxidation is a function of the oxidant's strength and the reaction conditions.

Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group of toluene completely to a carboxylic acid. The reaction is typically performed in an alkaline or acidic aqueous solution and requires heating.[5]

Reaction Products and Mechanism: The primary product of toluene oxidation with KMnO₄ is benzoic acid.[5] The reaction proceeds via the formation of potassium benzoate in alkaline media, which is then protonated with a strong acid (like HCl) during workup to precipitate the benzoic acid.[5][6] The mechanism is complex and can vary with reaction conditions. In aqueous solutions, it is believed to proceed via a hydride (H⁻) transfer from the toluene methyl group to a permanganate oxygen.[7] In non-aqueous solutions, a hydrogen atom (H•) abstraction mechanism is proposed.[7]

Table 1: Quantitative Data for Toluene Oxidation with KMnO₄

| Parameter | Value/Condition | Source |

| Product | Benzoic Acid | [5] |

| Yield | 63% (based on KMnO₄) | [6] |

| Reactant Ratio | 1 mol Toluene : 2 mol KMnO₄ | [8] |

| Solvent | Water (often with a base like NaOH or Na₂CO₃) | [5][8] |

| Temperature | Reflux | [5] |

| Reaction Time | 2 - 4 hours | [6][9] |

Experimental Protocol: Synthesis of Benzoic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 3 mL of toluene, 10 grams of potassium permanganate, and 20 mL of a dilute aqueous sodium hydroxide solution.[5]

-

Reflux: Heat the mixture to reflux for 3-4 hours, until the purple color of the permanganate ion disappears and a brown precipitate of manganese dioxide (MnO₂) forms.[5][6]

-

Workup: Cool the reaction mixture to room temperature and filter it by vacuum filtration to remove the MnO₂.[6]

-

Isolation: Transfer the filtrate to a separatory funnel to remove any unreacted toluene (the upper organic layer).[6]

-

Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic. Benzoic acid will precipitate as a white solid.[5][6]

-

Purification: Collect the benzoic acid by vacuum filtration, wash it with cold water, and recrystallize from hot water to obtain pure, needle-shaped crystals.[5][6]

// Nodes A [label="1. Combine Reactants\nToluene, KMnO₄, aq. NaOH\nin Round-Bottom Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heat to Reflux\n(3-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cool and Filter\nRemove MnO₂ precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Separate Layers\nRemove unreacted Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Acidify Filtrate\nAdd conc. HCl to precipitate\nBenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Isolate and Purify\nFilter and recrystallize\nBenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Attach Reflux Condenser"]; B -> C [label="Reaction Complete"]; C -> D [label="Aqueous Filtrate"]; D -> E [label="Potassium Benzoate Solution"]; E -> F [label="Crude Product"]; } dot Caption: Experimental workflow for the synthesis of benzoic acid.

Chromium-Based Reagents (e.g., CrO₃)

Chromium trioxide (CrO₃) in acetic anhydride provides a method for the partial oxidation of toluene to benzaldehyde. This reaction is a milder alternative to using KMnO₄ and avoids over-oxidation to the carboxylic acid.[10][11]

Reaction Products and Mechanism: The reaction proceeds through an intermediate, benzylidene diacetate, which is formed when toluene is treated with CrO₃ and acetic anhydride.[12][13] This intermediate is then hydrolyzed with an aqueous acid to yield benzaldehyde.[12]

// Nodes Toluene [label="Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Benzylidene Diacetate\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Benzaldehyde [label="Benzaldehyde\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Toluene -> Intermediate [label="+ CrO₃ / (CH₃CO)₂O", color="#EA4335"]; Intermediate -> Benzaldehyde [label="+ H₂O / H⁺ (Hydrolysis)", color="#4285F4"]; } dot Caption: Reaction pathway for the oxidation of toluene to benzaldehyde.

Hydrogen Peroxide (H₂O₂)

The oxidation of toluene with hydrogen peroxide (H₂O₂) is typically a catalyzed reaction, with the product distribution being highly dependent on the catalyst used.[14] This method is considered more environmentally benign than those using heavy metal oxidants.[14]

Reaction Products and Catalysts: With various transition metal catalysts, H₂O₂ can oxidize toluene to a mixture of benzaldehyde, benzyl alcohol, and benzoic acid.[14][15]

-

Vanadium Catalysts (e.g., VO(acac)₂): In acetic acid, these catalysts primarily yield benzaldehyde.[16]

-

Ni(II), Co(II), Cu(II) Schiff Base Complexes: These catalysts also produce benzaldehyde, benzyl alcohol, and benzoic acid.[14]

-

Molybdenum-Manganese Oxides: These have been shown to convert toluene into benzaldehyde and benzyl alcohol.[17]

Table 2: Toluene Oxidation with H₂O₂ and VO(acac)₂ Catalyst

| Parameter | Value/Condition | Source |

| Main Product | Benzaldehyde | [16] |

| Catalyst | VO(acac)₂ | [16] |

| Solvent | Glacial Acetic Acid | [16] |

| Temperature | 363 K (90 °C) | [16] |

| Reaction Time | ~4 hours for maximum conversion | [16] |

Experimental Protocol: Partial Oxidation of Toluene with H₂O₂

-

Setup: In a suitable reactor, combine 15 mL of glacial acetic acid, 2 mL of toluene, and 0.06 mmol of the VO(acac)₂ catalyst.[16]

-

Heating: Raise the temperature of the mixture to 363 K.[16]

-

Addition of Oxidant: Add 30% hydrogen peroxide dropwise to the reaction system over a period of 1 hour.[16]

-

Reaction: Reflux the resulting mixture for an additional 3 hours.[16]

-

Analysis: After the reaction, the products can be directly analyzed by gas chromatography (GC) and identified by GC-MS.[16]

Electrophilic Aromatic Substitution: Nitration

In the presence of a strong acid catalyst like sulfuric acid, nitric acid acts as an oxidizing agent in an electrophilic aromatic substitution reaction rather than oxidizing the methyl group.

Reaction Products and Mechanism: The reaction of toluene with a mixture of concentrated nitric and sulfuric acids (known as "mixed acid") yields primarily ortho-nitrotoluene and para-nitrotoluene.[18] The methyl group is an ortho-, para-directing activator, making toluene about 25 times more reactive than benzene in this reaction.[18][19] If the reaction is heated, further nitration can occur to produce dinitrotoluene and ultimately trinitrotoluene (TNT).[18][19]

The mechanism involves two key steps:

-

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[19][20]

-

Electrophilic Attack: The electron-rich aromatic ring of toluene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (HSO₄⁻) then removes a proton from the ring, restoring aromaticity and yielding the nitrotoluene product.[19][21]

Experimental Protocol: Nitration of Toluene

-

Preparation: Place a 5 mL conical vial equipped with a spin vane in an ice-water bath on a magnetic stirrer.[18]

-

Acid Mixture: Carefully add 1.0 mL of concentrated nitric acid to the vial. While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[18]

-

Toluene Addition: Slowly add 1.0 mL of toluene dropwise over 5 minutes. The reaction is exothermic; slow the addition if boiling occurs.[18]

-

Reaction: Allow the mixture to warm to room temperature while stirring and continue to stir for another 5 minutes.[18]

-

Workup: Transfer the reaction mixture to a separatory funnel containing 10 mL of water. Rinse the vial with diethyl ether and add the rinsings to the funnel.[18]

-

Extraction: Gently shake the funnel, allow the layers to separate, and remove the lower aqueous layer.[18]

-

Washing: Wash the organic layer sequentially with 10% sodium bicarbonate solution and then water.[18]

-

Isolation: Dry the organic layer with anhydrous sodium sulfate, and then evaporate the solvent at a low temperature to obtain the nitrotoluene product.[18]

Aromatic Ring Cleavage: Ozonolysis

Ozone (O₃) is a powerful oxidizing agent that can cleave the double bonds within the aromatic ring of toluene, leading to non-aromatic products.

Reaction Products and Mechanism: The ozonolysis of toluene, followed by a reductive workup, breaks the aromatic ring to yield one mole of methylglyoxal and two moles of glyoxal.[22][23] The reaction proceeds via the Criegee mechanism.[24][25] First, ozone adds across a double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide).[24] This rearranges into a more stable secondary ozonide (a trioxolane).[24] Subsequent workup cleaves the ozonide to form the final carbonyl products.[25]

// Nodes Toluene [label="Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Ozonide [label="Ozonide Intermediates", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="1x Methylglyoxal\n+\n2x Glyoxal", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Toluene -> Ozonide [label="+ O₃", color="#EA4335"]; Ozonide -> Products [label="Reductive Workup (e.g., Zn/H₂O)", color="#4285F4"]; } dot Caption: Ozonolysis reaction pathway for toluene.

Summary of Toluene Oxidation Products

The reactivity of toluene with strong oxidizing agents can be summarized based on the product selectivity, as illustrated in the diagram below. The choice of reagent dictates whether the reaction targets the methyl group, the aromatic ring for substitution, or the ring for cleavage.

// Central Node Toluene [label="Toluene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold", bordercolor="#4285F4"];

// Product Nodes Benzaldehyde [label="Benzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; BenzoicAcid [label="Benzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrotoluene [label="o/p-Nitrotoluene", fillcolor="#34A853", fontcolor="#FFFFFF"]; RingCleavage [label="Glyoxal &\nMethylglyoxal", fillcolor="#34A853", fontcolor="#FFFFFF"];